Cas no 2228162-31-8 (1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine)

1-(2-tert-Butylphenyl)-2,2-difluoroethan-1-amine is a fluorinated amine derivative characterized by its unique structural features, including a tert-butyl-substituted aromatic ring and a difluoroethylamine moiety. The presence of fluorine atoms enhances the compound's stability and potential reactivity, making it valuable in pharmaceutical and agrochemical applications. The tert-butyl group contributes to steric hindrance, which can influence selectivity in synthetic pathways. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, where its fluorine atoms may improve metabolic stability and binding affinity. Its well-defined structure allows for precise modifications, supporting its use in advanced research and development.
1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine structure
2228162-31-8 structure
商品名:1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine
CAS番号:2228162-31-8
MF:C12H17F2N
メガワット:213.266890287399
CID:5963524
PubChem ID:165661869

1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine
    • 2228162-31-8
    • EN300-1972574
    • インチ: 1S/C12H17F2N/c1-12(2,3)9-7-5-4-6-8(9)10(15)11(13)14/h4-7,10-11H,15H2,1-3H3
    • InChIKey: VKCZKVRMAAJIFC-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C1C=CC=CC=1C(C)(C)C)N)F

計算された属性

  • せいみつぶんしりょう: 213.13290587g/mol
  • どういたいしつりょう: 213.13290587g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 26Ų

1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1972574-0.1g
1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine
2228162-31-8
0.1g
$1119.0 2023-09-16
Enamine
EN300-1972574-10.0g
1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine
2228162-31-8
10g
$7742.0 2023-06-02
Enamine
EN300-1972574-1.0g
1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine
2228162-31-8
1g
$1801.0 2023-06-02
Enamine
EN300-1972574-5.0g
1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine
2228162-31-8
5g
$5221.0 2023-06-02
Enamine
EN300-1972574-1g
1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine
2228162-31-8
1g
$1272.0 2023-09-16
Enamine
EN300-1972574-10g
1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine
2228162-31-8
10g
$5467.0 2023-09-16
Enamine
EN300-1972574-0.05g
1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine
2228162-31-8
0.05g
$1068.0 2023-09-16
Enamine
EN300-1972574-2.5g
1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine
2228162-31-8
2.5g
$2492.0 2023-09-16
Enamine
EN300-1972574-0.5g
1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine
2228162-31-8
0.5g
$1221.0 2023-09-16
Enamine
EN300-1972574-0.25g
1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine
2228162-31-8
0.25g
$1170.0 2023-09-16

1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine 関連文献

1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2228162-31-8 and Product Name: 1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine

The compound identified by the CAS number 2228162-31-8 and the product name 1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention due to its potential applications in drug discovery and molecular imaging. The presence of both a tert-butylphenyl moiety and a difluoroethan-1-amine group imparts distinct chemical properties that make it a valuable candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorine atoms to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The difluoroethan-1-amine component in this molecule is particularly noteworthy, as fluorinated amines have been extensively studied for their role in modulating biological pathways. Research indicates that such modifications can improve the bioavailability of drugs by reducing their susceptibility to enzymatic degradation. This property is especially relevant in the context of developing treatments for neurological disorders, where blood-brain barrier penetration is often a critical challenge.

The 2-tert-butylphenyl group further contributes to the compound's chemical profile by introducing steric hindrance and electronic effects that can influence its interactions with biological targets. This structural feature is often employed in medicinal chemistry to optimize receptor binding by enhancing selectivity and reducing off-target effects. The combination of these two functional groups makes 1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine a promising scaffold for designing next-generation therapeutics.

Recent studies have highlighted the importance of fluorinated amine derivatives in the development of kinase inhibitors, which are widely used to treat cancers and inflammatory diseases. The electron-withdrawing nature of fluorine atoms can enhance the binding affinity of small molecules to their protein targets, leading to more potent and selective inhibition. The difluoroethan-1-amine moiety in this compound may play a similar role, potentially improving its efficacy as an inhibitor or modulator of key enzymes involved in disease pathways.

Moreover, the tert-butylphenyl group can serve as a handle for further chemical modifications, enabling researchers to explore diverse derivatives with tailored properties. This flexibility is crucial in drug discovery pipelines, where iterative optimization is often required to achieve desired pharmacokinetic and pharmacodynamic profiles. The compound's structural design aligns well with current trends in medicinal chemistry, which emphasize the use of multifunctional scaffolds to address complex biological challenges.

From a synthetic perspective, 1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine offers interesting opportunities for methodological innovation. The integration of fluorinated and tert-butyl-substituted aromatic systems presents unique synthetic challenges but also opens avenues for developing novel synthetic routes. Advances in catalytic methods have made it possible to construct such complex molecules with greater efficiency, reducing the environmental impact of pharmaceutical synthesis. This aligns with broader industry efforts to adopt greener chemistry principles.

The potential applications of this compound extend beyond traditional drug development into areas such as biomarker discovery and diagnostic imaging. Fluorinated compounds are increasingly used in positron emission tomography (PET) scans due to their ability to be incorporated into biologically active molecules without significantly altering their pharmacokinetic behavior. The difluoroethan-1-amine group could be exploited for PET tracer development, offering researchers a tool for visualizing metabolic processes or targeting specific disease-related pathways.

In conclusion, the compound with CAS No. 2228162-31-8 and product name 1-(2-tert-butylphenyl)-2,2-difluoroethan-1-amine represents a compelling example of how structural innovation can drive progress in chemical biology and pharmaceutical science. Its unique combination of functional groups positions it as a versatile scaffold for developing novel therapeutics with enhanced efficacy and selectivity. As research continues to uncover new applications for fluorinated amine derivatives, this compound is poised to play a significant role in shaping the future of drug discovery and molecular medicine.

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